1-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine
Description
This compound features a methoxy-substituted phenyl ring linked to a 1-phenyl-1H-tetrazole moiety via an oxygen bridge. Tetrazoles are known for their metabolic stability and bioisosteric replacement of carboxylic acids, making this compound of interest in medicinal chemistry, particularly for cardiovascular or antimicrobial applications .
Properties
Molecular Formula |
C20H23N5O3 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C20H23N5O3/c1-26-19-12-15(13-21-14-17-8-5-11-27-17)9-10-18(19)28-20-22-23-24-25(20)16-6-3-2-4-7-16/h2-4,6-7,9-10,12,17,21H,5,8,11,13-14H2,1H3 |
InChI Key |
IBILLJXSWPAQQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC2CCCO2)OC3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine typically involves multiple steps. One common approach includes the formation of the tetrazole ring through a click chemistry reaction, followed by the introduction of the methoxy group and the tetrahydrofuran moiety. The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups like halogens or alkyl groups.
Scientific Research Applications
1-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including antibacterial, antifungal, and anti-inflammatory activities.
Biological Research: The compound is used to investigate receptor-ligand interactions and cellular uptake mechanisms.
Material Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing the compound to mimic or inhibit natural substrates. This interaction can lead to various biological effects, including enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Substituent Analysis and Molecular Weight
*Estimated based on structural formula.
Physicochemical Properties
- Tetrazole vs. Triazole/Oxadiazole : Tetrazoles (pKa ~4.9) are more acidic than triazoles (pKa ~8–10), affecting ionization and receptor binding .
- Tetrahydrofuran vs. Thienyl/Furan : Tetrahydrofuran’s oxygen atom improves water solubility compared to sulfur-containing thienyl groups () .
Key Research Findings
Catalytic Efficiency : InCl3 () and H2SO4 () are effective for heterocycle synthesis but differ in environmental impact and yield .
Bioactivity Correlations : Tetrazole-containing compounds consistently show higher angiotensin II affinity than triazole analogs due to stronger hydrogen bonding .
Biological Activity
1-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C20H23N5O3 |
| Molecular Weight | 381.4 g/mol |
| IUPAC Name | N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-1-(oxolan-2-yl)methanamine |
| InChI Key | IBILLJXSWPAQQX-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC(=C1)CNCC2CCCO2)OC3=NN=NN3C4=CC=CC=C4 |
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the tetrazole ring through click chemistry reactions. The introduction of functional groups is achieved using solvents like acetonitrile under optimized reaction conditions to yield high purity and yield.
The biological activity of the compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring acts as a bioisostere of carboxylic acids, allowing it to mimic natural substrates. This interaction can lead to various biological effects, including enzyme inhibition or receptor activation .
Pharmacological Properties
Research indicates that compounds with tetrazole rings exhibit significant pharmacological properties, including:
- Antibacterial Activity : Studies have shown that tetrazole derivatives possess antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli.
- Antifungal Activity : The compound has demonstrated antifungal effects against strains such as Candida albicans, with minimum inhibitory concentration (MIC) values comparable to established antifungal agents .
- Anti-inflammatory Effects : The structural features of the compound suggest potential anti-inflammatory properties, which are being explored in various studies.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several tetrazole derivatives, revealing that modifications in the chemical structure significantly influenced their efficacy against bacterial strains. The compound showed promising results in inhibiting growth at concentrations lower than traditional antibiotics .
- Cancer Research : Another investigation focused on the potential anticancer effects of tetrazole-containing compounds. Results indicated that these compounds could inhibit tumor cell proliferation through apoptosis induction mechanisms .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Similarities | Notable Activities |
|---|---|---|
| 1-{3-methoxy-4-[(1-phenyltetrazol-5-yl)oxy]benzyl}amino)benzoic acid | Shares tetrazole and methoxy groups | Antibacterial and antifungal |
| 2-methoxy-N-{3-methoxy-4-[...]} | Similar functional groups | Potential anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
